molecular formula C5H8N6O3 B11515512 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide

Cat. No.: B11515512
M. Wt: 200.16 g/mol
InChI Key: MKYIEXCIKRHPIM-UHFFFAOYSA-N
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Description

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furazan ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The presence of both amino and carboximidoyl groups contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of Furazan Ring: The initial step involves the cyclization of appropriate precursors to form the furazan ring. This can be achieved through the reaction of nitrile oxides with alkenes or alkynes under controlled conditions.

    Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Carboximidoyl Group Addition: The carboximidoyl group is added through reactions involving isocyanates or carbodiimides.

    Aminooxy Group Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the furazan ring, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furazan compounds with different functional groups.

Scientific Research Applications

2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-furazanecarboxamidoxime
  • 4-Amino-1,2,5-oxadiazole-3-carboximidoyl chloride
  • 3-Amino-4-(1-amino-2-cyanovinyl)furazans

Uniqueness

Compared to similar compounds, 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its aminooxy group, in particular, provides additional versatility in chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C5H8N6O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide

InChI

InChI=1S/C5H8N6O3/c6-2(12)1-13-10-4(7)3-5(8)11-14-9-3/h1H2,(H2,6,12)(H2,7,10)(H2,8,11)

InChI Key

MKYIEXCIKRHPIM-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)N)O/N=C(/C1=NON=C1N)\N

Canonical SMILES

C(C(=O)N)ON=C(C1=NON=C1N)N

Origin of Product

United States

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